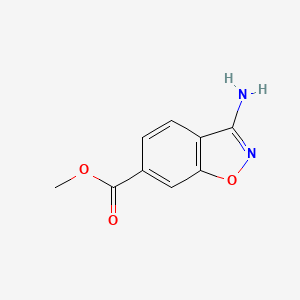

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

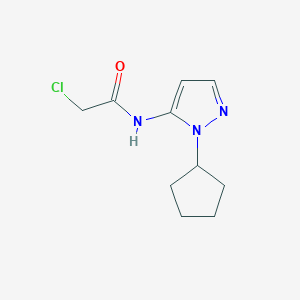

“3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 501904-27-4 . It has a molecular weight of 192.17 and its IUPAC name is methyl 3-amino-1,2-benzisoxazole-6-carboxylate . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of oxazolines, which includes “this compound”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.17 . The storage temperature is 2-8°C .科学的研究の応用

Nitrosation Reaction Studies

The reaction between methyl or ethyl esters of 1, 2-benzisoxazole-3-acetic acid and iso-amyl nitrite has been studied. The primary product of this reaction was identified as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid through chemical and X-ray crystal structure analyses (Giannella et al., 1983).

Azo Dye Synthesis

Ortho/para-aminobenzoic acids and corresponding methyl esters were used to produce a series of isomeric pairs of heterocyclic azo dyes. These dyes showed improved pH stability due to the removal of the active hydrazone proton via 3-methoxypropylamine substitution (Wang et al., 2018).

Synthesis of Thienopyrimidinones

Condensation reactions of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids were performed to create isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their ethyl and phenacyl esters (Kucherenko et al., 2008).

Corrosion Inhibition Studies

1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester was evaluated as a corrosion inhibitor of steel in hydrochloric acid, demonstrating significant inhibition efficiency (Herrag et al., 2007).

Synthesis of Substituted Amides and Peptides

Efficient methods for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride were developed, illustrating the synthesis of various substituted amino acid derivatives (Brunel et al., 2005).

Preparation of Acyl-Substituted Heterocycles

A process was described for the preparation of 3-acyl-substituted isoxazolines, benzisoxazoles, and isoxazoles from corresponding 3-carboxylate esters, demonstrating a new methodology in heterocyclic chemistry (Murai et al., 2012).

Safety and Hazards

将来の方向性

The future directions for “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

特性

IUPAC Name |

methyl 3-amino-1,2-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRNYBHUJUPJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)

![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)

![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2469009.png)

![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)

![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2469012.png)

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2469017.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)

![6-(4-methoxyphenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2469023.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide](/img/structure/B2469026.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)